![molecular formula C9H10BNO3 B15248382 n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide](/img/structure/B15248382.png)
n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of an inert atmosphere and temperatures ranging from room temperature to moderate heating. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .
科学研究应用
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
作用机制
The mechanism of action of N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide involves its ability to inhibit specific enzymes. For instance, it targets leucyl-tRNA synthetase in mycobacteria, disrupting protein synthesis and thereby exerting its antimicrobial effects . The boron atom in the compound plays a crucial role in binding to the enzyme’s active site, enhancing its inhibitory activity .
相似化合物的比较
Similar Compounds
Crisaborole: A phosphodiesterase 4 inhibitor used for treating atopic dermatitis.
Acoziborole: Another benzoxaborole derivative with potential therapeutic applications.
Uniqueness
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide is unique due to its specific inhibitory action on mycobacterial leucyl-tRNA synthetase, which is not commonly observed in other benzoxaborole derivatives. This selectivity makes it a promising candidate for developing new antimicrobial agents .
属性
分子式 |
C9H10BNO3 |
|---|---|
分子量 |
190.99 g/mol |
IUPAC 名称 |
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)acetamide |
InChI |
InChI=1S/C9H10BNO3/c1-6(12)11-8-3-2-7-5-14-10(13)9(7)4-8/h2-4,13H,5H2,1H3,(H,11,12) |
InChI 键 |
MLTONBYGSGVNMI-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


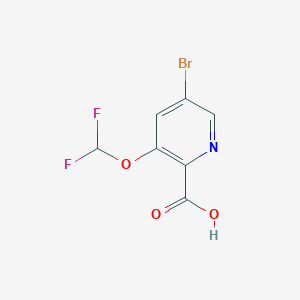
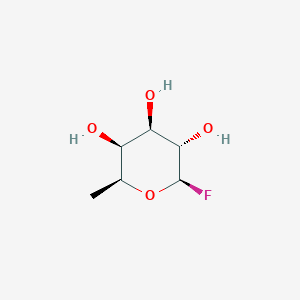
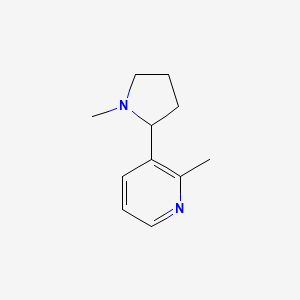

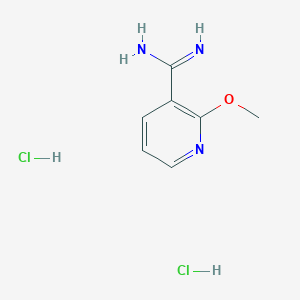

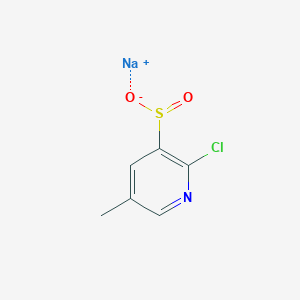
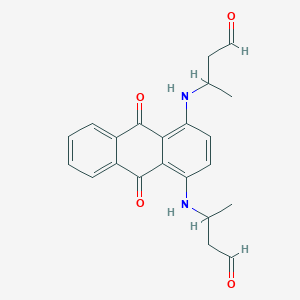
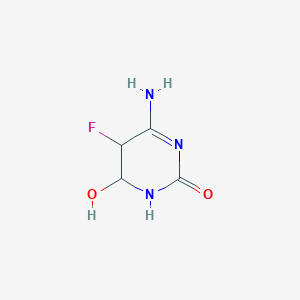
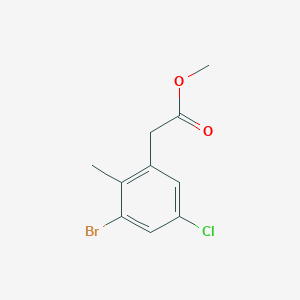
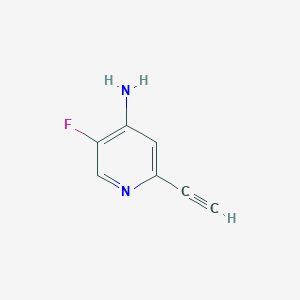
![9,10-Anthracenedione, 1,5-bis[(2-aminophenyl)thio]-](/img/structure/B15248366.png)
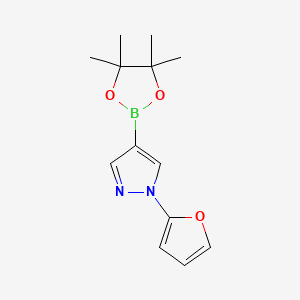
![[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester](/img/structure/B15248390.png)
